4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
- 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C<sub>7</sub>H<sub>4</sub>BrClN<sub>2</sub> . It belongs to the class of pyrrolopyridines and exhibits interesting biological activities.
Synthesis Analysis
- The synthesis of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine involves specific chemical reactions. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, researchers have explored various synthetic routes to obtain similar pyrrolopyridine derivatives1.
Molecular Structure Analysis
- The molecular structure of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine ring with bromine and chlorine substituents. The exact arrangement of atoms can be visualized using molecular modeling software or X-ray crystallography.
Chemical Reactions Analysis
- 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine may participate in various chemical reactions, including substitution, coupling, and functional group transformations. Its reactivity depends on the specific reaction conditions and neighboring functional groups.
Physical And Chemical Properties Analysis
- Density : 1.9±0.1 g/cm³
- Boiling Point : 367.8±37.0 °C at 760 mmHg
- Vapour Pressure : 0.0±0.8 mmHg at 25°C
- Flash Point : 176.2±26.5 °C
- Index of Refraction : 1.730
- Molar Refractivity : 49.2±0.3 cm³/mol
- Polar Surface Area : 29 Ų
Scientific Research Applications
Synthesis and Chemical Reactions
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine is a versatile intermediate in the synthesis of complex molecules. For example, Pyridine hydrochloride is used for the synthesis of chloro compounds from corresponding bromo derivatives in π-deficient series such as pyridine and quinoline, showcasing the compound's utility in obtaining chloro derivatives efficiently (Mongin et al., 1996). Additionally, the compound is pivotal in the synthesis of 4-O- and C-substituted-7-azaindoles, demonstrating its role in the generation of nucleophilic displacement reactions for creating 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006).
Molecular and Structural Analysis
The electronic structure and topological features of 4-chloro-1H-pyrrolo[2,3-b]pyridine were analyzed through experimental charge density distribution and DFT studies, revealing insights into the covalent nature of bonds within the pyrrolopyridine skeleton. This underscores the compound's importance in understanding the molecular basis of chemical reactivity and stability (Hazra et al., 2012).
Halogen Atom Influence on Molecular Structures
Research on the influence of halogen type on structural features of compounds containing α-halo-α,α-dinitroethyl moieties provides insights into how different halogen atoms affect molecular packing and bonding, which is relevant for designing materials with desired physical properties (Dmitrienko et al., 2017).
Reaction Mechanisms and Synthesis Pathways
Studies on the direct detection of pyridine formation from the reaction of CH with pyrrole highlight the mechanisms of ring expansion reactions, contributing to the understanding of chemical synthesis pathways and the formation of heterocyclic compounds in various contexts, including interstellar chemistry (Soorkia et al., 2010).
Safety And Hazards
- The compound’s safety profile should be assessed through rigorous toxicological studies. It is essential to handle it with care due to potential toxicity.
- Hazard Classifications: Acute Tox. 3 (Oral), Eye Dam. 1, Skin Irrit. 2, STOT SE 3.
Future Directions
- Investigate its pharmacological properties, including potential therapeutic applications.
- Explore its interactions with specific biological targets.
- Optimize synthetic routes for improved yields and scalability.
properties
IUPAC Name |
4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULWOGLBWMRZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646778 | |
Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1000341-81-0 | |
Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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